molecular formula C21H15N5O4S B11594923 2-{(3Z)-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

2-{(3Z)-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

Cat. No.: B11594923
M. Wt: 433.4 g/mol
InChI Key: WTNHEPMWRDMPKT-MSUUIHNZSA-N
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Description

2-{(3Z)-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is a complex organic compound featuring a thiazolo-triazole core fused with an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(3Z)-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazolo-Triazole Core: This step involves the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under reflux conditions in the presence of a base such as sodium ethoxide.

    Indole Derivative Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and a ketone.

    Coupling Reaction: The final step involves coupling the thiazolo-triazole core with the indole derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

Biologically, it may exhibit interesting interactions with biomolecules, making it a candidate for biochemical studies.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects, particularly as an anti-inflammatory or anticancer agent.

Industry

Industrially, it could be used in the synthesis of advanced materials or as a precursor for other valuable compounds.

Mechanism of Action

The mechanism of action of 2-{(3Z)-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{(3Z)-3-[2-(2-hydroxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
  • 2-{(3Z)-3-[2-(2-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

Uniqueness

The methoxy group in 2-{(3Z)-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide provides unique electronic and steric properties, potentially enhancing its biological activity compared to similar compounds with different substituents.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields

Properties

Molecular Formula

C21H15N5O4S

Molecular Weight

433.4 g/mol

IUPAC Name

2-[(3Z)-3-[2-(2-methoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]-2-oxoindol-1-yl]acetamide

InChI

InChI=1S/C21H15N5O4S/c1-30-14-9-5-3-7-12(14)18-23-21-26(24-18)20(29)17(31-21)16-11-6-2-4-8-13(11)25(19(16)28)10-15(22)27/h2-9H,10H2,1H3,(H2,22,27)/b17-16-

InChI Key

WTNHEPMWRDMPKT-MSUUIHNZSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NN3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC(=O)N)/SC3=N2

Canonical SMILES

COC1=CC=CC=C1C2=NN3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC(=O)N)SC3=N2

Origin of Product

United States

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